1-Piperazineethanol, 4-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazineethanol, 4-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-, dihydrochloride is a chemical compound with a complex structure.
Vorbereitungsmethoden
The synthesis of 1-Piperazineethanol, 4-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-, dihydrochloride involves multiple steps. The synthetic routes typically include the reaction of piperazine with ethanol and subsequent modifications to introduce the hexahydro-s-indacen-4-yl group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Piperazineethanol, 4-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Piperazineethanol, 4-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Piperazineethanol, 4-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-Piperazineethanol, 4-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-, dihydrochloride can be compared with other similar compounds, such as:
Piperazine derivatives: These compounds share a similar core structure but differ in their substituents.
Ethanolamines: These compounds have a similar ethanolamine group but differ in their additional functional groups.
Indane derivatives: These compounds share a similar indane structure but differ in their substituents
Eigenschaften
CAS-Nummer |
80761-12-2 |
---|---|
Molekularformel |
C22H36Cl2N2O |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
2-[4-[4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl]piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C22H34N2O.2ClH/c25-16-15-24-13-11-23(12-14-24)10-2-1-7-22-20-8-3-5-18(20)17-19-6-4-9-21(19)22;;/h17,25H,1-16H2;2*1H |
InChI-Schlüssel |
OMKHLNXGFCCENZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC3=C(CCC3)C(=C2C1)CCCCN4CCN(CC4)CCO.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.